Cefbuperazone

Description

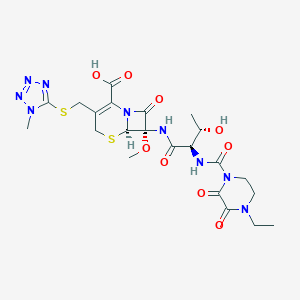

Structure

3D Structure

Properties

IUPAC Name |

(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N9O9S2/c1-5-29-6-7-30(16(35)15(29)34)20(39)23-12(10(2)32)14(33)24-22(40-4)18(38)31-13(17(36)37)11(8-41-19(22)31)9-42-21-25-26-27-28(21)3/h10,12,19,32H,5-9H2,1-4H3,(H,23,39)(H,24,33)(H,36,37)/t10-,12+,19+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSRCGPDNDCXFR-CYWZMYCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)NC2(C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@]2([C@@H]3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N9O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701024595 | |

| Record name | Cefbuperazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76610-84-9 | |

| Record name | Cefbuperazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76610-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefbuperazone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076610849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefbuperazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13638 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefbuperazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFBUPERAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0785J3X40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cefbuperazone's Mechanism of Action Against Gram-Negative Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefbuperazone is a second-generation cephalosporin antibiotic that exhibits a broad spectrum of activity against various Gram-negative bacteria. As a member of the β-lactam class of antibiotics, its primary mechanism of action involves the disruption of bacterial cell wall synthesis, leading to cell lysis and death. This technical guide provides a detailed examination of the molecular interactions and cellular processes that underpin this compound's efficacy against Gram-negative pathogens.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of this compound is primarily achieved through the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall. This process can be broken down into three key stages:

-

Penetration of the Outer Membrane: To reach its target, this compound must first traverse the outer membrane of Gram-negative bacteria. This is a formidable barrier that restricts the entry of many antibiotics. This compound, being a hydrophilic molecule, primarily utilizes porin channels to diffuse across the outer membrane into the periplasmic space.[1][2][3][4][5] The efficiency of this transport can vary between different bacterial species depending on the type and number of porins expressed.

-

Inhibition of Penicillin-Binding Proteins (PBPs): Once in the periplasm, this compound covalently binds to and inactivates penicillin-binding proteins (PBPs). PBPs are a group of enzymes, including transpeptidases, carboxypeptidases, and endopeptidases, that are crucial for the final steps of peptidoglycan assembly and maintenance. By acylating the active site serine residue of these enzymes, this compound effectively blocks their ability to cross-link the peptidoglycan chains, thereby compromising the structural integrity of the cell wall.

-

Induction of Cell Lysis: The inhibition of PBP activity leads to the formation of a defective and weakened cell wall. This, coupled with the ongoing activity of bacterial autolytic enzymes (autolysins), results in the eventual lysis and death of the bacterial cell.

Quantitative Data

Penicillin-Binding Protein (PBP) Affinity

| PBP Target | Organism | Affinity of Cefoperazone (as a proxy for this compound) | Reference |

| PBP-3 | Escherichia coli | High | [6][7] |

| PBP-1Bs | Escherichia coli | High | [6] |

| PBP-2 | Escherichia coli | High | [6] |

| PBP-1A | Escherichia coli | High | [6] |

| PBP-4, -5, -6 | Escherichia coli | Low | [6][7] |

| PBP-3 | Pseudomonas aeruginosa | High | [6][7] |

| PBP-1A | Pseudomonas aeruginosa | High | [6] |

| PBP-1B | Pseudomonas aeruginosa | High | [6] |

| PBP-2 | Pseudomonas aeruginosa | High | [6] |

| PBP-4 | Pseudomonas aeruginosa | High | [6] |

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the in vitro activity of this compound against a range of Gram-negative bacteria. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli (ESBL-producing) | >64 | >64 | [8] |

| Klebsiella pneumoniae (ESBL-producing) | 64 | >64 | [8] |

| Carbapenem-resistant Enterobacteriaceae | >64 | >64 | [8] |

| Carbapenem-resistant Pseudomonas aeruginosa | >64 | >64 | [8] |

| Enterobacter cloacae | - | - | [9][10] |

| Serratia marcescens | - | - | [11][12][13] |

Note: Data for Enterobacter cloacae and Serratia marcescens are mentioned in the literature but specific MIC50/90 values for this compound alone were not consistently reported.

Resistance Mechanisms

Gram-negative bacteria can develop resistance to this compound through several mechanisms:

-

β-Lactamase Production: This is the most common form of resistance. β-lactamase enzymes hydrolyze the β-lactam ring of this compound, rendering it inactive. This compound shows stability against some chromosomally mediated β-lactamases, but it can be hydrolyzed by certain plasmid-mediated enzymes, such as some TEM variants.

-

Alterations in PBP: Mutations in the genes encoding PBPs can reduce the binding affinity of this compound to its target, thereby decreasing its inhibitory effect.

-

Reduced Outer Membrane Permeability: Downregulation or mutation of porin channels can limit the influx of this compound into the periplasmic space, preventing it from reaching its PBP targets.[3][4][5]

-

Efflux Pumps: Active efflux systems can pump this compound out of the periplasm before it can interact with PBPs.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

This compound analytical standard

-

Mueller-Hinton agar

-

Sterile Petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculator (e.g., multipoint replicator)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.

-

Prepare a series of twofold dilutions of the this compound stock solution.

-

Melt Mueller-Hinton agar and cool to 45-50°C.

-

Add a defined volume of each this compound dilution to molten agar to achieve the desired final concentrations. Mix thoroughly and pour into sterile Petri dishes. Allow the agar to solidify.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 10^4 CFU per spot.

-

Using a multipoint replicator, spot the standardized bacterial inoculum onto the surface of the agar plates, including a growth control plate with no antibiotic.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Competitive Penicillin-Binding Protein (PBP) Assay

This assay determines the relative affinity of an unlabeled β-lactam (this compound) for PBPs by competing with a labeled β-lactam (e.g., BOCILLIN™ FL, a fluorescent penicillin).

Materials:

-

Bacterial membrane preparations containing PBPs

-

This compound

-

BOCILLIN™ FL (or other fluorescently labeled penicillin)

-

SDS-PAGE apparatus

-

Fluorescence imager

Procedure:

-

Isolate bacterial membranes from a mid-log phase culture.

-

In separate tubes, pre-incubate the membrane preparation with increasing concentrations of this compound for a defined period (e.g., 10 minutes at 30°C) to allow for binding to PBPs. Include a control with no this compound.

-

Add a fixed, saturating concentration of BOCILLIN™ FL to each tube and incubate for a further period (e.g., 15 minutes at 30°C).

-

Stop the reaction by adding SDS-PAGE sample buffer and heating.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence imager.

-

Quantify the fluorescence intensity of each PBP band. The decrease in fluorescence intensity in the presence of this compound is proportional to its binding affinity for that PBP. The IC50 (the concentration of this compound that inhibits 50% of the fluorescent probe binding) can then be calculated.

β-Lactamase Stability Assay (Nitrocefin Assay)

This spectrophotometric assay measures the rate of hydrolysis of a chromogenic cephalosporin, nitrocefin, to determine the stability of this compound to β-lactamase enzymes.[14][15][16][17][18]

Materials:

-

Purified β-lactamase enzyme

-

This compound

-

Nitrocefin solution

-

Spectrophotometer

Procedure:

-

Prepare a solution of the purified β-lactamase in a suitable buffer.

-

In a cuvette, mix the β-lactamase solution with a known concentration of this compound and incubate for a specific time.

-

Add a solution of nitrocefin to the cuvette.

-

Immediately monitor the change in absorbance at 486 nm over time. The hydrolysis of nitrocefin results in a color change from yellow to red, leading to an increase in absorbance.

-

The rate of nitrocefin hydrolysis is proportional to the remaining β-lactamase activity. A slower rate of hydrolysis in the presence of this compound indicates its stability against the enzyme. Kinetic parameters such as kcat and Km can be determined by measuring the initial rates of hydrolysis at various substrate concentrations.[19]

Outer Membrane Permeability Assay (Liposome Swelling Assay)

This assay assesses the ability of a compound to pass through porin channels reconstituted into artificial lipid vesicles (liposomes).[20][21][22][23][24][25]

Materials:

-

Purified bacterial porins

-

Lipids (e.g., egg phosphatidylcholine)

-

Isotonic and hypotonic solutions of a non-permeable solute (e.g., stachyose)

-

Spectrophotometer

Procedure:

-

Prepare liposomes containing the purified porins. The liposomes are initially in an isotonic solution.

-

Rapidly dilute the proteoliposomes into a hypotonic solution containing the test antibiotic (this compound) and an impermeant solute.

-

The influx of the solute and water through the porin channels causes the liposomes to swell.

-

Monitor the swelling of the liposomes by measuring the decrease in absorbance at a specific wavelength (e.g., 400 nm) over time.

-

The rate of swelling is proportional to the permeability of the porin to the test compound.

Conclusion

This compound's efficacy against Gram-negative bacteria is a multi-step process initiated by its passage through the outer membrane porins and culminating in the fatal disruption of cell wall synthesis via PBP inhibition. Understanding the quantitative aspects of PBP affinity, outer membrane permeability, and susceptibility to β-lactamases is critical for predicting its clinical utility and for the development of future antimicrobial agents. The experimental protocols outlined in this guide provide a framework for the detailed investigation of these key parameters.

References

- 1. contagionlive.com [contagionlive.com]

- 2. The bacterial outer-membrane permeability of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Outer membrane permeability and antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Outer Membrane Permeability and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Affinity of cefoperazone for penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Affinity of cefoperazone for penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Appropriate composites of cefoperazone–sulbactam against multidrug-resistant organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial activity of cefoperazone alone and in combination against cephalosporinase-producing Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial activity of cefoperazone alone and in combination against cephalosporinase-producing Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibiotic susceptibility of Serratia marcescens and Serratia liquefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative susceptibilities of clinical isolates of Serratia marcescens to newer cephalosporins, alone and in combination with various aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibiotic Susceptibility of Serratia marcescens and Serratia liquefaciens | Semantic Scholar [semanticscholar.org]

- 14. Nitrocefin test: Principle, Procedure, Uses • Microbe Online [microbeonline.com]

- 15. academic.oup.com [academic.oup.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. nitrocefin.com [nitrocefin.com]

- 18. researchgate.net [researchgate.net]

- 19. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Liposome Swelling Assay - Hancock Lab [cmdr.ubc.ca]

- 21. Liposomal Permeabilization Assay to Study the Functional Interactions of the BCL-2 Family - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Lipid Bilayer Permeability Disruption Assay Kit [profoldin.com]

- 25. Liposome Click Membrane Permeability Assay for Identifying Permeable Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Nuances of Cephamycins: A Technical Guide to Cefbuperazone

For Immediate Release

A Deep Dive into the Core Attributes of the Second-Generation Cephamycin, Cefbuperazone, for Researchers, Scientists, and Drug Development Professionals.

This technical guide offers an in-depth exploration of this compound, a potent beta-lactam antibiotic. While sometimes functionally compared with third-generation cephalosporins due to its significant activity against a range of Gram-negative bacteria, this compound is formally classified as a second-generation cephamycin. This distinction is critical for understanding its unique stability against certain beta-lactamases and its specific therapeutic applications.

This document provides a comprehensive overview of its mechanism of action, antimicrobial spectrum, and key pharmacokinetic and pharmacodynamic parameters. Detailed experimental protocols for susceptibility testing are provided, alongside visual representations of its molecular interactions and relevant experimental workflows to support further research and development.

Classification and Distinguishing Features

This compound is a semi-synthetic cephamycin, a class of beta-lactam antibiotics closely related to cephalosporins.[1] Cephamycins are distinguished by the presence of a 7-alpha-methoxy group, which confers a high degree of stability against inactivation by many beta-lactamase enzymes.[2] While its enhanced spectrum against some Gram-negative organisms leads to its occasional grouping with third-generation cephalosporins, its overall profile aligns with the second generation.[3][4] This generation is characterized by a broader Gram-negative spectrum than the first generation while retaining solid activity against Gram-positive cocci.[3][4]

Mechanism of Action

Like all beta-lactam antibiotics, this compound's bactericidal activity stems from its ability to inhibit the synthesis of the bacterial cell wall.[5] The core mechanism involves the following steps:

-

Target Binding: this compound binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.[5]

-

Inhibition of Transpeptidation: This binding prevents the final transpeptidation step in the synthesis of peptidoglycan, a critical component for maintaining the structural integrity of the cell wall.

-

Cell Lysis: The disruption of peptidoglycan synthesis leads to a weakened cell wall, rendering the bacterium susceptible to osmotic pressure and ultimately causing cell lysis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. picmonic.com [picmonic.com]

- 4. Cephalosporin - Wikipedia [en.wikipedia.org]

- 5. Correlation Between Cefoperazone/Sulbactam MIC Values and Clinical Outcomes of Escherichia coli Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]

The Frontier of Cephalosporin Research: An In-depth Guide to the Early-Stage Applications of Cefbuperazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the early-stage research applications of Cefbuperazone, a second-generation cephalosporin antibiotic. While its primary role as an antibacterial agent is well-established, this document aims to provide a comprehensive overview of its core mechanism, quantitative in-vitro data, and detailed experimental protocols relevant to preclinical research.

Furthermore, recognizing the growing interest in drug repurposing and the exploration of novel mechanisms for established drug classes, this guide also explores potential, yet currently uninvestigated, avenues for this compound research. This is achieved by examining the early-stage, non-antibacterial applications of a structurally similar cephalosporin, Cefoperazone. These analogous studies may serve as a roadmap for future investigations into the broader therapeutic potential of this compound.

Core Early-Stage Research Application: Antimicrobial Activity of this compound

The foundational research on this compound centers on its efficacy as an antimicrobial agent, particularly against anaerobic bacteria.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1] Its primary molecular target is a group of enzymes known as penicillin-binding proteins (PBPs).[1] By binding to and inhibiting these enzymes, this compound blocks the final transpeptidation step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] This inhibition leads to a compromised cell wall, rendering the bacterium susceptible to osmotic lysis and eventual cell death.[1]

References

Cefbuperazone's Activity Against Anaerobic Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the activity of Cefbuperazone, a second-generation cephamycin antibiotic, against clinically significant anaerobic bacteria. This document consolidates in vitro susceptibility data, details standardized experimental protocols for susceptibility testing, and illustrates the molecular mechanism of action and laboratory workflows.

In Vitro Activity of this compound Against Anaerobic Bacteria

This compound has demonstrated significant in vitro activity against a broad spectrum of anaerobic bacteria. Its efficacy is particularly noted against various species of the Bacteroides fragilis group, which are common pathogens in anaerobic infections. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, providing a quantitative measure of this compound's potency.

Table 1: In Vitro Activity of this compound Against the Bacteroides fragilis Group

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Bacteroides fragilis | 287 | 0.5 - >128 | 8 | 32 | [1] |

| Bacteroides thetaiotaomicron | 287 | 2 - >128 | 64 | >128 | [1] |

| Bacteroides distasonis | 287 | 1 - >128 | 64 | >128 | [1] |

| Bacteroides ovatus | 287 | 2 - >128 | 64 | >128 | [1] |

| Bacteroides vulgatus | 287 | 1 - >128 | 16 | 64 | [1] |

Table 2: Comparative In Vitro Activity of this compound and Other Antibiotics Against Anaerobic Bacteria

| Bacterial Species | Antibiotic | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Bacteroides fragilis | This compound | 459 | ≤0.06 - >128 | 8 | 16 |

| Cefoxitin | 459 | ≤0.12 - >128 | 8 | 16 | |

| Clostridium perfringens | This compound | 459 | ≤0.06 - 8 | 0.25 | 1 |

| Cefoxitin | 459 | ≤0.12 - 16 | 1 | 4 | |

| Prevotella melaninogenica | This compound | 459 | ≤0.06 - 2 | 0.25 | 1 |

| Cefoxitin | 459 | ≤0.12 - 4 | 0.25 | 1 | |

| Fusobacterium nucleatum | This compound | 459 | ≤0.06 - 1 | 0.12 | 0.25 |

| Cefoxitin | 459 | ≤0.12 - 2 | 0.25 | 0.5 |

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs).[4][5] These enzymes are essential for the final steps of peptidoglycan synthesis, the primary structural component of the bacterial cell wall. By binding to and inactivating these PBPs, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[2][3] Studies on the related cephalosporin, cefoperazone, have shown that it has a high affinity for PBP 3 in Bacteroides fragilis, which is a key enzyme involved in bacterial cell division.[5] This targeted inhibition of cell wall synthesis makes this compound an effective agent against susceptible anaerobic bacteria.

Caption: Molecular mechanism of this compound action.

Experimental Protocols for Susceptibility Testing

The determination of this compound's in vitro activity against anaerobic bacteria is primarily achieved through standardized susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these procedures to ensure reproducibility and accuracy.[6][7][8]

Agar Dilution Method

The agar dilution method is the reference method for antimicrobial susceptibility testing of anaerobic bacteria.[8][9]

a. Media Preparation:

-

Prepare Brucella agar supplemented with 5% laked sheep blood, 1 µg/mL vitamin K₁, and 5 µg/mL hemin.

-

Autoclave the medium and cool to 48-50°C in a water bath.

-

Prepare stock solutions of this compound and serially dilute them.

-

Add the appropriate concentration of this compound to the molten agar to achieve the final desired concentrations.

-

Pour the agar into sterile petri dishes and allow them to solidify.

b. Inoculum Preparation:

-

Grow the anaerobic isolate to be tested on a suitable agar plate for 24-48 hours in an anaerobic environment.

-

Suspend several colonies in a suitable broth (e.g., thioglycolate broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.

c. Inoculation and Incubation:

-

Using a Steers replicator, inoculate the prepared antibiotic-containing agar plates with the bacterial suspension.

-

Include a growth control plate (without antibiotic) and a sterility control plate.

-

Incubate the plates in an anaerobic atmosphere at 35-37°C for 48 hours.

d. Interpretation:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

References

- 1. In vitro activity of this compound against Bacteroides spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. microbenotes.com [microbenotes.com]

- 3. MECHANISM OF ACTION OF BETA-LACTAM ANTIBIOTICS (1).pptx [slideshare.net]

- 4. Penicillin-binding proteins in Bacteroides fragilis and their affinities for several new cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of cephalosporins and resistance caused by decreased affinity for penicillin-binding proteins in Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. img.antpedia.com [img.antpedia.com]

- 7. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. webstore.ansi.org [webstore.ansi.org]

The Pharmacokinetics of Cefbuperazone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefbuperazone is a second-generation cephalosporin antibiotic administered parenterally. While less common than other cephalosporins, understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for its effective and safe use in clinical settings and for further drug development. This guide provides a comprehensive overview of the available pharmacokinetic data on this compound, details relevant experimental protocols, and visualizes key pathways.

Pharmacokinetic Profile

This compound is administered intravenously or intramuscularly due to poor oral absorption.[1] Following administration, it is well-distributed into various body tissues.[1] The primary route of elimination is through the kidneys, although some biliary excretion has also been observed.[1][2] Metabolism of this compound occurs in the liver.[1]

Absorption and Distribution

Being a parenteral antibiotic, this compound's bioavailability is considered 100% upon intravenous administration. Following intramuscular injection, it is also readily absorbed.

An animal study conducted in rabbits provides some insight into the tissue distribution of this compound, particularly in the biliary system. After intramuscular administration of a 50 mg/kg dose, extremely high concentrations of the drug were found in the bile and tissues of the biliary tract, exceeding those in the blood.[3] These effective concentrations were maintained for at least six hours.[3] This suggests that this compound may be a viable option for treating biliary tract infections.[3]

Metabolism and Excretion

This compound is metabolized in the liver.[1] While specific metabolites have not been extensively characterized in the available literature, the primary route of excretion for this compound and its metabolites is renal.[1] However, a notable characteristic of this compound is its high biliary elimination, a feature it shares with other cephalosporins like cefoperazone and ceftriaxone.[2] The dual excretion pathways may be advantageous in patients with impaired renal function.

Quantitative Pharmacokinetic Data

Detailed human pharmacokinetic data for this compound is limited in publicly available literature. The following table summarizes the available qualitative information.

| Parameter | Observation | Source(s) |

| Administration | Intramuscular, Intravenous | [1][4] |

| Oral Bioavailability | Poor | [1] |

| Distribution | Well-distributed into body tissues | [1] |

| Metabolism | Hepatic | [1] |

| Primary Excretion | Renal | [1] |

| Secondary Excretion | Biliary | [2] |

A study in rabbits provides some quantitative insights into tissue concentration, although direct human equivalents are not available.

| Tissue | Observation (after 50 mg/kg IM dose in rabbits) | Source |

| Bile & Biliary Tissue | Extremely high levels, exceeding blood concentrations | [3] |

| Duration in Bile | Effective concentrations maintained for at least 6 hours | [3] |

Experimental Protocols

The quantification of this compound in biological matrices is essential for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the analysis of cephalosporins in biological fluids.[1][5][6]

General HPLC Method for Cephalosporin Quantification in Plasma

This protocol describes a general method that can be adapted for this compound analysis.

2.1.1. Sample Preparation (Protein Precipitation)

-

To 1 mL of plasma, add 2 mL of a precipitating agent (e.g., acetonitrile or methanol).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant for HPLC analysis.

2.1.2. Chromatographic Conditions

-

Column: A C18 reversed-phase column is typically used.[5]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase should be optimized for the specific cephalosporin.

-

Flow Rate: Typically around 1 mL/min.

-

Detection: UV detection at a wavelength appropriate for the cephalosporin's chromophore (often in the range of 254-280 nm).

-

Injection Volume: 20 µL.

2.1.3. Quantification

A calibration curve is constructed by analyzing standard solutions of known this compound concentrations. The concentration of this compound in the unknown samples is then determined by comparing their peak areas to the calibration curve.

Visualizations

This compound Administration and Elimination Pathway

Caption: Administration and primary elimination pathways of this compound.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for a typical pharmacokinetic study of this compound.

Conclusion

The pharmacokinetic profile of this compound is characterized by its parenteral administration, good tissue distribution, hepatic metabolism, and dual renal and biliary excretion routes. While detailed human quantitative data is scarce, the available information, supplemented by animal studies, provides a foundational understanding for researchers and clinicians. Further studies are warranted to fully elucidate the pharmacokinetic parameters of this compound in various human populations to optimize its therapeutic use.

References

- 1. journals.asm.org [journals.asm.org]

- 2. [Pharmacokinetics of cefoperazone concentration in human lung tissue] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of cefoperazone: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid high performance liquid chromatographic assay of cephalosporins in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanisms of Cefbuperazone Resistance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies and foundational mechanisms governing bacterial resistance to Cefbuperazone, a second-generation cephalosporin. Given the overlapping resistance pathways with other cephalosporins, this guide incorporates data from closely related compounds, such as Cefoperazone, to illustrate key principles where this compound-specific data is limited. The content herein is intended to equip researchers and drug development professionals with the fundamental knowledge to design and interpret studies on this compound resistance.

Core Resistance Mechanisms

Bacterial resistance to this compound, like other β-lactam antibiotics, is primarily mediated by four key mechanisms:

-

Enzymatic Degradation by β-Lactamases: This is the most prevalent mechanism, involving the production of enzymes that hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.

-

Alterations in Drug Targets (Penicillin-Binding Proteins - PBPs): Modifications in the structure of PBPs, the primary targets of β-lactam antibiotics, can reduce the binding affinity of this compound, rendering it less effective.

-

Reduced Drug Permeability via Porin Loss: In Gram-negative bacteria, the outer membrane acts as a barrier. A decrease in the number or functional changes in porin channels, which this compound uses to enter the periplasmic space, can lead to resistance.

-

Active Drug Efflux: Bacteria can acquire or upregulate efflux pumps, which are membrane proteins that actively transport this compound out of the cell, preventing it from reaching its PBP targets.

These mechanisms can occur independently or, more commonly, in combination, leading to higher levels of resistance.

Data Presentation: Quantitative Insights into Resistance

The following tables summarize quantitative data from studies on cephalosporin resistance, with a focus on Cefoperazone as a proxy for this compound, to provide a comparative perspective on the impact of different resistance mechanisms.

Table 1: Minimum Inhibitory Concentrations (MICs) of Cefoperazone Against Various Bacterial Strains

| Bacterial Species | Resistance Mechanism(s) | Cefoperazone MIC (µg/mL) | Cefoperazone/Sulbactam MIC (µg/mL) | Reference |

| Escherichia coli | Susceptible | ≤1 - 2 | Not Reported | [1] |

| Escherichia coli | ESBL production | 64 - >256 | 8 - 32 | [1] |

| Klebsiella pneumoniae | Susceptible | ≤1 - 4 | Not Reported | [2] |

| Klebsiella pneumoniae | ESBL & Porin Loss | >256 | 64 - 128 | [2] |

| Pseudomonas aeruginosa | Wild-Type | 4 - 16 | Not Reported | [3] |

| Pseudomonas aeruginosa | Efflux Pump Overexpression | 32 - 128 | Not Reported | [3] |

| Acinetobacter baumannii | Carbapenem-Resistant | >256 | 16 - 64 | [4] |

Note: Sulbactam is a β-lactamase inhibitor. The reduction in MIC in its presence indicates the contribution of β-lactamase production to resistance.

Table 2: Binding Affinity of Cefoperazone for Penicillin-Binding Proteins (PBPs) in Escherichia coli

| PBP | IC50 (µg/mL) | Reference |

| PBP-1a | 4.1 | [5][6] |

| PBP-1b | 1.3 | [5][6] |

| PBP-2 | 3.1 | [5][6] |

| PBP-3 | 0.4 | [5][6] |

| PBP-4 | >100 | [5][6] |

| PBP-5/6 | >100 | [5][6] |

IC50 (Inhibitory Concentration 50%) is the concentration of the antibiotic required to inhibit 50% of the binding of a fluorescent penicillin to the PBP. A lower IC50 indicates a higher binding affinity.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound resistance. The following are generalized protocols for key experiments that can be adapted for this compound.

Antimicrobial Susceptibility Testing (AST) by Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate.

a. Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

This compound powder

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

-

Spectrophotometer

b. Procedure:

-

Prepare a stock solution of this compound in a suitable solvent and dilute it in CAMHB to twice the highest desired final concentration.

-

Perform serial two-fold dilutions of the this compound solution in the wells of a 96-well plate, typically from 256 µg/mL to 0.25 µg/mL. Each well should contain 50 µL of the antibiotic dilution.

-

Prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 50 µL of the standardized bacterial inoculum to each well, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[7]

β-Lactamase Activity Assay using Nitrocefin

This assay qualitatively and quantitatively measures the hydrolysis of the β-lactam ring by β-lactamases.

a. Materials:

-

Nitrocefin (a chromogenic cephalosporin)

-

Phosphate buffer (pH 7.0)

-

Bacterial cell lysate or purified β-lactamase

-

Spectrophotometer

b. Procedure:

-

Prepare a working solution of Nitrocefin in phosphate buffer (typically 100 µM).

-

Add the bacterial cell lysate or purified enzyme to a cuvette containing the Nitrocefin solution.

-

Monitor the change in absorbance at 486 nm over time. The hydrolysis of Nitrocefin results in a color change from yellow to red.[8][9]

-

The rate of hydrolysis can be calculated from the initial linear portion of the absorbance versus time plot using the Beer-Lambert law. The molar extinction coefficient of hydrolyzed Nitrocefin is required for this calculation.

Quantification of Efflux Pump Gene Expression by RT-qPCR

This technique measures the relative expression levels of genes encoding efflux pumps.

a. Materials:

-

Bacterial cultures grown with and without sub-inhibitory concentrations of this compound

-

RNA extraction kit

-

Reverse transcriptase and cDNA synthesis kit

-

qPCR primers for the target efflux pump gene(s) and a housekeeping gene (for normalization)

-

SYBR Green or TaqMan-based qPCR master mix

-

Real-time PCR instrument

b. Procedure:

-

Extract total RNA from bacterial cultures.

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Perform qPCR using primers specific for the efflux pump gene of interest and a housekeeping gene.

-

The relative expression of the target gene is calculated using the ΔΔCt method, comparing the expression in the this compound-induced sample to the uninduced control, normalized to the housekeeping gene.[10][11][12]

Penicillin-Binding Protein (PBP) Competition Assay

This assay determines the binding affinity of this compound to specific PBPs.

a. Materials:

-

Bacterial inner membrane preparations containing PBPs

-

Bocillin FL (a fluorescent penicillin derivative)

-

This compound

-

SDS-PAGE and fluorescence imaging system

b. Procedure:

-

Incubate the bacterial membrane preparations with varying concentrations of this compound for a set period to allow for binding to the PBPs.

-

Add a fixed, saturating concentration of Bocillin FL to the mixture and incubate to allow it to bind to any PBPs not occupied by this compound.

-

Stop the reaction and separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence scanner.

-

The intensity of the fluorescent bands corresponding to each PBP will decrease as the concentration of this compound increases. The IC50 value can be determined by quantifying the band intensities and plotting them against the this compound concentration.[13][14][15]

Visualizations of Resistance Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts of this compound resistance and the experimental workflows described above.

Caption: Core mechanisms of bacterial resistance to this compound.

Caption: Workflow for Antimicrobial Susceptibility Testing (AST).

Caption: Workflow for PBP competition binding assay.

References

- 1. Correlation Between Cefoperazone/Sulbactam MIC Values and Clinical Outcomes of Escherichia coli Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cefoperazone - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Affinity of cefoperazone for penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Affinity of cefoperazone for penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial susceptibility test [bio-protocol.org]

- 8. nitrocefin.com [nitrocefin.com]

- 9. abcam.com [abcam.com]

- 10. Efflux Pump Gene Expression in Multidrug-Resistant Mycobacterium tuberculosis Clinical Isolates | PLOS One [journals.plos.org]

- 11. Overexpression of efflux pump genes is one of the mechanisms causing drug resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of Antibiotic Resistance and Efflux Pump Gene Expression in Neisseria Gonorrhoeae Isolates from South Africa by Quantitative Real-Time PCR and Regression Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microtiter Plate-Based Assay for Inhibitors of Penicillin-Binding Protein 2a from Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Cefbuperazone In Vitro Experimental Protocols and Design: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefbuperazone is a second-generation cephalosporin antibiotic with a broad spectrum of activity against both aerobic and anaerobic bacteria. It exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1] This document provides detailed in vitro experimental protocols for the evaluation of this compound's antimicrobial activity, including its mechanism of action, susceptibility testing, and synergistic potential. The protocols are intended to guide researchers in the consistent and accurate in vitro assessment of this antibiotic.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like other β-lactam antibiotics, targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[1][2][3] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the transpeptidase activity of PBPs, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis, particularly in actively dividing bacteria.[1] this compound has demonstrated high affinity for PBPs in various bacteria, including Escherichia coli and Pseudomonas aeruginosa.[4]

Antimicrobial Susceptibility Testing

Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the antimicrobial activity of this compound against a specific microorganism. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Data Presentation: this compound In Vitro Activity

The following tables summarize the in vitro activity of this compound against a range of clinically relevant bacteria.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (MSSA) | - | - | 0.5 | 1 |

| Staphylococcus aureus (MRSA) | - | - | - | - |

| Streptococcus pneumoniae | - | ≤0.016 | - | 0.004 - 0.025 |

| Streptococcus pyogenes | - | - | - | - |

| Enterococcus faecalis | - | - | - | - |

Data compiled from multiple sources. Specific values may vary based on geographic location and testing methodology.

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 247 | <0.0625 - >64 | 1 | >64 |

| Klebsiella pneumoniae | - | - | - | - |

| Enterobacter cloacae | - | - | - | - |

| Pseudomonas aeruginosa | 49 | - | >64 | >64 |

| Acinetobacter baumannii | 122 | - | >64 | >64 |

Data compiled from multiple sources, including studies on cefoperazone/sulbactam combinations.[5][6][7] Specific values for this compound alone may vary.

Table 3: In Vitro Activity of this compound against Anaerobic Bacteria

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Bacteroides fragilis | 287 | - | - | - |

| Bacteroides fragilis group | 32 | - | - | - |

| Prevotella spp. | - | - | - | - |

| Fusobacterium spp. | - | - | - | - |

| Clostridium difficile | - | - | - | - |

This compound has shown good activity against B. fragilis, but is relatively ineffective against B. distasonis and the B. thetaiotaomicron-ovatus group.[8][9]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the general guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Principle

Serial dilutions of this compound are prepared in a 96-well microtiter plate with a standardized bacterial inoculum. Following incubation, the wells are visually inspected for turbidity to determine the MIC.

Materials

-

This compound powder

-

Appropriate solvent for this compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial culture in the logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Spectrophotometer (optional)

-

Sterile pipette tips and multichannel pipettes

-

Incubator (35°C ± 2°C)

Procedure

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.

-

Serial Dilution:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first column of wells.

-

Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a positive control (no antibiotic), and the twelfth column as a negative control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation: Inoculate each well (except the negative control) with 100 µL of the final bacterial suspension.

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.

Data Analysis and Interpretation

The MIC is reported in µg/mL. The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints.

Troubleshooting

-

No growth in the positive control: This indicates a problem with the inoculum viability or incubation conditions. Repeat the assay.

-

Growth in the negative control: This indicates contamination of the broth or plate. Repeat the assay with fresh materials.

-

Inconsistent results between replicates: This may be due to errors in dilution or inoculation. Ensure proper mixing and accurate pipetting.

Synergy Testing: Checkerboard Assay

The checkerboard assay is a common method to assess the in vitro interaction between two antimicrobial agents, such as this compound and a β-lactamase inhibitor.

Principle

A two-dimensional array of serial dilutions of two drugs is created in a 96-well plate. The effect of the combination is assessed by calculating the Fractional Inhibitory Concentration (FIC) index.

Procedure

-

Drug Preparation: Prepare stock solutions of this compound and the second antimicrobial agent.

-

Plate Setup:

-

Along the x-axis of a 96-well plate, create serial dilutions of this compound.

-

Along the y-axis, create serial dilutions of the second agent.

-

The final plate will contain a gradient of concentrations for both drugs, individually and in combination.

-

-

Inoculation and Incubation: Inoculate the plate with a standardized bacterial suspension and incubate as described for the broth microdilution assay.

-

Data Analysis:

-

Determine the MIC of each drug alone and in combination.

-

Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.

-

Calculate the FIC index: FIC Index = FIC of drug A + FIC of drug B.

-

Interpretation of FIC Index [10][11][12][13]

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4

-

Antagonism: FIC Index > 4

Time-Kill Assay

A time-kill assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Principle

A standardized bacterial inoculum is exposed to different concentrations of this compound. At various time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).

Procedure

-

Inoculum Preparation: Prepare a bacterial suspension in the early logarithmic phase of growth.

-

Exposure: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to the bacterial suspensions. Include a growth control without antibiotic.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each suspension.

-

Enumeration: Perform serial dilutions of each aliquot and plate onto appropriate agar plates.

-

Incubation and Counting: Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.

Data Analysis and Interpretation [14][15][16][17][18]

-

Plot the log10 CFU/mL versus time for each this compound concentration.

-

Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[17]

-

Bacteriostatic activity is characterized by a prevention of growth or a <3-log10 reduction in CFU/mL.

Penicillin-Binding Protein (PBP) Competition Assay

This assay determines the affinity of this compound for specific PBPs by measuring its ability to compete with a labeled β-lactam for binding.

Principle

Bacterial membranes containing PBPs are incubated with varying concentrations of this compound before the addition of a fluorescently or radioactively labeled penicillin. The amount of labeled penicillin bound to the PBPs is then quantified, which is inversely proportional to the binding affinity of this compound.

Procedure

-

Membrane Preparation: Isolate bacterial membranes containing PBPs from a mid-logarithmic phase culture.

-

Competition: Incubate the membrane preparations with a range of this compound concentrations.

-

Labeling: Add a fixed concentration of a labeled β-lactam (e.g., fluorescent penicillin) and incubate to allow binding.

-

Separation: Separate the PBP-β-lactam complexes from unbound label using SDS-PAGE.

-

Detection: Visualize and quantify the labeled PBPs using an appropriate imaging system (e.g., fluorescence scanner or autoradiography).

Data Analysis

The intensity of the labeled PBP bands is measured. The concentration of this compound that inhibits 50% of the labeled penicillin binding (IC50) is calculated for each PBP. A lower IC50 value indicates a higher binding affinity.

References

- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Cefoperazone Sodium? [synapse.patsnap.com]

- 4. Affinity of cefoperazone for penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro activity of cefoperazone and cefoperazone-sulbactam against carbapenem-resistant Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Correlation Between Cefoperazone/Sulbactam MIC Values and Clinical Outcomes of Escherichia coli Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro activity of this compound against Bacteroides spp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Factors affecting the in vitro activity of cefoperazone against the Bacteroides fragilis group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. emerypharma.com [emerypharma.com]

- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 12. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. emerypharma.com [emerypharma.com]

- 18. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

High-performance liquid chromatography (HPLC) method for Cefbuperazone analysis

An Advanced HPLC-UV Method for the Quantitative Analysis of Cefbuperazone in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described protocol is applicable for routine quality control, stability studies, and formulation development of this compound.

This compound is a second-generation cephalosporin antibiotic. Ensuring its accurate quantification in pharmaceutical products is crucial for guaranteeing safety and efficacy. This document provides a comprehensive overview of the analytical method, including detailed experimental protocols and data presentation.

Data Summary

The following tables summarize various reported HPLC methods for the analysis of Cefoperazone, the parent drug of this compound, which are readily adaptable for this compound analysis.

Table 1: Chromatographic Conditions for Cefoperazone Analysis

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm)[1] | C8 (250 mm x 4.6 mm, 5 µm)[2][3][4] | C18 (150 mm x 4.6 mm, 5 µm)[5] | C18 (150 mm x 4.6 mm, 3.5 µm)[6] |

| Mobile Phase | Phosphate Buffer (pH 6.8) and Methanol (3:1 v/v)[1] | Methanol and 0.05 M KH₂PO₄ Buffer (22.5:77.5 v/v, pH 7.5)[2][3][4] | KH₂PO₄ solution and Acetonitrile (80:20 v/v)[5] | 0.005 M Tetrabutyl ammonium hydroxide (pH 6.8) and Acetonitrile (Gradient)[6] |

| Flow Rate | 1.0 mL/min[1][5][6] | 2.0 mL/min[3] | 1.0 mL/min | 1.0 mL/min[6] |

| Detection Wavelength | 254 nm[1][2][3][4] | 254 nm[2][3][4] | 230 nm[5] | 230 nm[6] |

| Retention Time | ~2.6 min[1] | ~11.8 min[3] | Not Specified | ~8.5 min[6] |

Table 2: Validation Parameters for Cefoperazone HPLC Methods

| Parameter | Method 1 | Method 2 | Method 3 |

| Linearity Range (µg/mL) | 0.4 - 100[1] | 10 - 90[2][3][4] | Not Specified |

| Limit of Detection (LOD) (µg/mL) | 0.2[1] | Not Specified | 4.04[7] |

| Limit of Quantification (LOQ) (µg/mL) | 0.4[1] | Not Specified | 12.24[7] |

| Accuracy (% Recovery) | 95 - 106[1] | 99.67[2][3][4] | Not Specified |

| Precision (%RSD) | Within acceptance criteria[1] | < 2%[3] | 0.34 - 0.92[7] |

Experimental Protocol

This protocol describes a representative isocratic reversed-phase HPLC method for the determination of this compound.

1. Instrumentation and Materials

-

HPLC system with UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

This compound reference standard

-

HPLC grade methanol

-

HPLC grade water

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Orthophosphoric acid or potassium hydroxide to adjust pH

2. Preparation of Solutions

-

Mobile Phase: Prepare a solution of 0.05 M potassium dihydrogen phosphate in water. Mix this buffer with methanol in a ratio of 77.5:22.5 (v/v). Adjust the pH to 7.5 using potassium hydroxide. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[2][3][4]

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.

3. Chromatographic Conditions

-

Column: C18 (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Methanol:0.05 M KH₂PO₄ buffer (22.5:77.5 v/v, pH 7.5)[2][3][4]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

4. Sample Preparation

-

For drug substance: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

-

For drug product (e.g., powder for injection): Reconstitute the product as directed. Further dilute an appropriate volume with the mobile phase to obtain a final concentration within the calibration range.

-

Filter all sample solutions through a 0.45 µm syringe filter before injection.

5. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to construct a calibration curve of peak area versus concentration.

-

Inject the sample solutions.

-

Quantify the amount of this compound in the samples using the calibration curve.

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Logical relationship of HPLC method development and validation.

References

- 1. orientjchem.org [orientjchem.org]

- 2. Development and Validation of HPLC and HPTLC Methods for Determination of Cefoperazone and Its Related Impurities [agris.fao.org]

- 3. academic.oup.com [academic.oup.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. Cefoperazone rapidly and sensitive quantitative assessment via a validated RP-HPLC method for different dosage forms, in-use stability, and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Cefoperazone Analysis by Mass Spectrometry – From Direct Quantification to Metabolomic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoperazone is a third-generation cephalosporin antibiotic effective against a broad spectrum of bacteria, including Pseudomonas aeruginosa.[1] Its primary mode of action is the inhibition of bacterial cell wall synthesis. Understanding the metabolic fate of cefoperazone is crucial for comprehending its pharmacokinetic and pharmacodynamic profiles. This application note details the use of mass spectrometry for the analysis of cefoperazone, with a focus on metabolite identification, or the lack thereof, and the application of metabolomics to understand its indirect metabolic effects.

Pharmacokinetic studies have shown that cefoperazone is not significantly metabolized in the body.[2] The primary route of elimination is biliary excretion.[2][3] While some studies have observed a related substance, "cefoperazone A," it is debated whether this is a true in vivo metabolite or a degradation product.[4] Given the limited direct metabolism of cefoperazone, this note will also explore the use of mass spectrometry-based metabolomics to investigate the downstream metabolic consequences of cefoperazone administration, particularly on the gut microbiome.[5][6][7]

Quantitative Analysis of Cefoperazone by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of cefoperazone in biological matrices.

Mass Spectrometry Parameters for Cefoperazone

The following table summarizes typical mass spectrometry parameters for the analysis of cefoperazone.

| Parameter | Value | Reference |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | [8][9] |

| Precursor Ion (m/z) | 644.1 | [8] |

| Product Ion (m/z) | 528.0 | [8] |

| Internal Standard | Cefuroxime sodium | [8] |

| IS Precursor Ion (m/z) | 423.0 | [8] |

| IS Product Ion (m/z) | 362.0 | [8] |

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction from Human Plasma

This protocol is adapted from a method for the simultaneous determination of cefoperazone and sulbactam in human plasma.[8]

Materials:

-

Human plasma

-

Ethyl acetate

-

Internal standard solution (Cefuroxime sodium)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solution (mobile phase)

Protocol:

-

Pipette 100 µL of human plasma into a clean microcentrifuge tube.

-

Add 20 µL of the internal standard solution.

-

Add 600 µL of ethyl acetate.

-

Vortex the mixture for 3 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Parameters

The following table outlines typical liquid chromatography conditions for the separation of cefoperazone.

| Parameter | Value | Reference |

| HPLC Column | Waters Xterra C18 (dimensions not specified) | [8] |

| Mobile Phase | Acetonitrile and 0.05 M ammonium acetate buffer (pH 4.5) (70:30, v/v) | [9] |

| Flow Rate | 1.0 mL/min | [9] |

| Column Temperature | Ambient | [9] |

| Injection Volume | 20 µL | [8] |

| Run Time | 3.5 min | [8] |

Cefoperazone Fragmentation Pathway

The fragmentation of cephalosporins in the mass spectrometer provides structural information that is key to their identification. A proposed fragmentation pathway for cefoperazone is depicted below.

Caption: Proposed fragmentation of Cefoperazone in negative ion mode.

Metabolite Identification: The Case of Cefoperazone

As previously mentioned, cefoperazone does not undergo significant metabolism. This presents a unique challenge and focus for drug metabolism studies. Instead of identifying a suite of metabolites, the analytical focus shifts to:

-

Highly sensitive quantification of the parent drug: To accurately model its pharmacokinetic profile.

-

Detection of potential minor metabolites or degradation products: Requiring high-resolution mass spectrometry to distinguish from background noise.

-

Investigating the indirect metabolic impact: Particularly on the gut microbiome.

Metabolomics for Understanding Indirect Effects of Cefoperazone

The administration of antibiotics like cefoperazone can significantly alter the composition and metabolic activity of the gut microbiota.[5][6][7] These changes can have systemic effects on the host. Untargeted metabolomics using high-resolution mass spectrometry is a powerful tool to study these alterations.

Experimental Workflow for Gut Microbiome Metabolomics

The following diagram outlines a typical workflow for a metabolomics study investigating the effects of cefoperazone on the gut microbiome.

Caption: Workflow for gut microbiome metabolomics study.

Studies have shown that cefoperazone administration can lead to significant changes in the gut metabolome, including alterations in bile acids, carbohydrates, and other bacteria-related metabolites.[5][7] These findings provide insights into the functional consequences of the antibiotic's impact on the gut ecosystem.

Conclusion

Mass spectrometry is an indispensable tool in the study of cefoperazone. While the drug itself is not extensively metabolized, LC-MS/MS provides the necessary sensitivity and specificity for its quantification in biological fluids, which is essential for pharmacokinetic and therapeutic drug monitoring. Furthermore, the application of high-resolution mass spectrometry in metabolomics studies allows researchers to explore the indirect metabolic effects of cefoperazone, particularly its profound impact on the gut microbiome. This dual application of mass spectrometry provides a comprehensive understanding of the drug's disposition and its broader biological effects.

References

- 1. Cefoperazone - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics of cefoperazone in patients with normal and impaired hepatic and renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of cefoperazone: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biliary excretion and pharmacokinetics of cefoperazone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluating Cefoperazone-Induced Gut Metabolic Functional Changes in MR1-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluating Cefoperazone-Induced Gut Metabolic Functional Changes in MR1-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of cefoperazone and sulbactam in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing Cefbuperazone Against Antibiotic-Resistant Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefbuperazone is a second-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. As with many β-lactam antibiotics, the emergence of antibiotic-resistant strains presents a significant challenge to its clinical efficacy. These application notes provide detailed protocols for testing the in vitro activity of this compound, particularly against antibiotic-resistant bacterial strains. The methodologies described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5][6][7] This document will cover protocols for determining the Minimum Inhibitory Concentration (MIC), time-kill kinetics, and synergy testing with other antimicrobial agents.

Key Resistance Mechanisms

Understanding the common mechanisms of resistance to β-lactam antibiotics like this compound is crucial for interpreting susceptibility data. The primary mechanisms include:

-

Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic. Extended-spectrum β-lactamases (ESBLs) are a major concern.

-

Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs), the molecular targets of β-lactam antibiotics, which reduce the binding affinity of the drug.

-

Reduced Permeability: Changes in the bacterial outer membrane, such as the modification or loss of porin channels, which restrict the entry of the antibiotic into the cell.

-

Efflux Pumps: Active transport systems that pump the antibiotic out of the bacterial cell before it can reach its target.

Data Presentation: In Vitro Activity of this compound and Cefoperazone/Sulbactam

The following tables summarize the in vitro activity of this compound and the closely related Cefoperazone (often combined with the β-lactamase inhibitor Sulbactam) against various multidrug-resistant organisms. Data is presented as MIC50 and MIC90 (μg/mL), which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: MIC Distribution of Cefoperazone against Multidrug-Resistant Organisms

| Organism | Resistance Profile | Cefoperazone MIC50 (µg/mL) | Cefoperazone MIC90 (µg/mL) | Reference |

| Escherichia coli | ESBL-producing | >64 | >64 | [2] |

| Klebsiella pneumoniae | ESBL-producing | 64 | >64 | [2] |

| Pseudomonas aeruginosa | Carbapenem-resistant | >64 | >64 | [2] |

| Acinetobacter baumannii | Carbapenem-resistant | >64 | >64 | [2] |

Table 2: MIC Distribution of Cefoperazone/Sulbactam against Multidrug-Resistant Organisms

| Organism | Resistance Profile | Cefoperazone/Sulbactam Ratio | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli | ESBL-producing | 2:1 | 16 | 64 | [2] |

| Klebsiella pneumoniae | ESBL-producing | 2:1 | 32 | >64 | [2] |

| Pseudomonas aeruginosa | Carbapenem-resistant | 2:1 | >64 | >64 | [2] |

| Acinetobacter baumannii | Carbapenem-resistant | 2:1 | 16 | 64 | [2] |

| Acinetobacter baumannii | Carbapenem-resistant | 1:1 | 8 | 32 | [2] |

Table 3: Synergy of Cefoperazone/Sulbactam with Other Antibiotics against Carbapenem-Resistant Acinetobacter baumannii

| Combination | Synergy (%) | Additive (%) | Indifference (%) | Antagonism (%) | Reference |

| Cefoperazone/Sulbactam + Polymyxin E | 97 (Synergy or Additive) | - | <3 | 0 | [1] |

| Cefoperazone/Sulbactam + Amikacin | 13 | 75 | 12 | 0 | [1] |

| Cefoperazone/Sulbactam + Meropenem | 93 (Synergy or Additive) | - | 7 | 0 | [1] |

| Cefoperazone/Sulbactam + Tigecycline | 4 | 49 | 47 | 0 | [1] |

| Cefoperazone/Sulbactam + Levofloxacin | <10 | 68 | 22 | 0 | [1] |

| Cefoperazone/Sulbactam + Rifampicin | <10 | 65 | 25 | 0 | [1] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3][6]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound analytical grade powder

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile diluents (e.g., sterile water or saline)

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent at a concentration at least 10 times the highest concentration to be tested.

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

-

Controls:

-

Growth Control: A well containing 100 µL of inoculated broth without any antibiotic.

-

Sterility Control: A well containing 100 µL of uninoculated broth.

-

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.

MIC Determination Workflow

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.[8][9][10]

Objective: To assess the rate and extent of bacterial killing by this compound at different concentrations.

Materials:

-

This compound

-

Actively growing bacterial culture in logarithmic phase

-

CAMHB

-

Sterile flasks or tubes

-

Shaking incubator (35°C ± 2°C)

-